2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-20-9-5-4-8-19(20)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)17-6-2-3-7-18(17)23(27)30/h2-9H,10-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXCVVFHTQIMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide (CAS Number: 1091075-28-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 408.4 g/mol. Its structure features an isoindolinone core, which is known for various pharmacological activities. The presence of the piperazine moiety and methoxyphenyl group suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of isoindolinone compounds exhibit significant antitumor properties. For instance, compounds structurally related to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide have shown promising results against various cancer cell lines. Specifically, a structure-activity relationship (SAR) analysis demonstrated that modifications in the piperazine ring can enhance cytotoxic effects on tumor cells such as Mia PaCa-2 and PANC-1 .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 5.0 | Significant cytotoxicity |
| Compound B | PANC-1 | 4.5 | Comparable to doxorubicin |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their activity against various pathogens, including Staphylococcus aureus and Candida albicans. The disk diffusion method revealed that certain isoindolinone derivatives exhibit broad-spectrum antibacterial activity .
| Pathogen | Compound Tested | Zone of Inhibition (mm) |
|---|---|---|
| S. aureus | Isoindolinone Derivative 1 | 15 |
| C. albicans | Isoindolinone Derivative 2 | 12 |
The biological activity of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide may be attributed to its ability to interact with specific cellular pathways. Preliminary data suggest that it may inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases .
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several isoindolinone derivatives and assessed their antitumor efficacy using human cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 3.8 µM against HepG2 liver cancer cells, indicating potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of related compounds against clinical isolates of E. coli. The results indicated that certain modifications to the methoxyphenyl group significantly enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Comparación Con Compuestos Similares
Structural Analogs
2-Chloro-N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)acetamide (Compound 3)
- Structural Differences : Replaces the dioxoisoindolinyl group with a chloro substituent and uses a butyl chain instead of ethyl.
- Functional Impact : The chloro group reduces steric hindrance but may decrease metabolic stability compared to the dioxoisoindolinyl ring. The longer butyl chain could enhance lipophilicity, affecting blood-brain barrier penetration .
18F-Mefway and 18F-FCWAY
- Structural Differences : Both contain the N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl) backbone but replace the dioxoisoindolinyl-acetamide with fluorinated cyclohexane-carboxamide or pyridyl groups.
- Functional Impact : The fluorinated groups enhance PET imaging utility for serotonin 1A (5-HT1A) receptors, whereas the dioxoisoindolinyl group in the target compound may favor selective binding to other neurological targets (e.g., sigma receptors) .
N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl) Acetamide
- Structural Differences: Substitutes the dioxoisoindolinyl group with a beta-lactam (azetidinone) ring and a nitro-phenyl group.
Pharmacological Activity
Receptor Binding
- The target compound’s piperazine-ethyl and 2-methoxyphenyl groups are shared with 18F-Mefway, suggesting affinity for monoaminergic receptors. However, the dioxoisoindolinyl group may reduce off-target binding compared to fluorinated analogs like 18F-FCWAY, which exhibit higher 5-HT1A receptor uptake .
- In contrast, ZINC83344548 (), a chloro-acetamide analog with a piperazine-ethyl chain, lacks the dioxoisoindolinyl group and shows weaker CNS penetration due to reduced metabolic stability .
Kinase Inhibition
- The patent-derived compound 2-(3-(4-((1H-Indazol-5-yl)Amino)-6-(Piperazin-1-yl)Pyrimidin-2-yl)Phenoxy)-N-Isopropylacetamide (Example 121) shares a piperazine-acetamide backbone but incorporates a pyrimidine-indazole scaffold. This structure is associated with kinase inhibition (e.g., mTOR or PI3K), diverging from the neurological focus of the target compound .
Pharmacokinetic Properties
Metabolic Stability
- The dioxoisoindolinyl group in the target compound enhances resistance to cytochrome P450 oxidation compared to 2-(2-((1,3-Dioxoisoindolin-2-yl)Amino)-4-Oxo-4,5-Dihydrothiazol-5-yl)-N-(4-Nitrophenyl)Acetamide (), where the nitro group and thiazolone ring increase susceptibility to enzymatic degradation .
Solubility and Lipophilicity
- The 1-benzyl-1H-pyrazole-4-carbonitrile analog () exhibits higher lipophilicity (LogP ~3.2) due to the benzyl group, whereas the target compound’s methoxyphenyl and acetamide groups balance solubility (cLogP ~2.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
